molecular formula C17H12N4O2S2 B2576175 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 886909-20-2

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2576175
CAS RN: 886909-20-2
M. Wt: 368.43
InChI Key: VLANCYUXBCHMTM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic structures, including a benzothiazole and an oxadiazole . These structures are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can generally be synthesized through reactions involving 2-aminothiophenols . Oxadiazoles, on the other hand, can be synthesized from carboxylic acids and amidoximes .


Molecular Structure Analysis

The molecular structure of this compound likely involves aromatic rings and heteroatoms (nitrogen, sulfur, and oxygen), which are characteristic of benzothiazoles and oxadiazoles .


Chemical Reactions Analysis

Benzothiazoles and oxadiazoles can participate in a variety of chemical reactions, often involving the substitution or addition at various positions on the aromatic rings .

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has been synthesized and structurally analyzed in various studies. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives by reacting 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes. The structures of these compounds were confirmed using IR, 1H NMR, mass spectra, and elemental analysis (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Similar approaches in structural analysis and synthesis have been undertaken for other derivatives, indicating a rich field of study focusing on the synthesis and confirmation of such complex molecules.

Pharmacological and Biological Studies

Significant research has been conducted to explore the pharmacological and biological effects of compounds structurally related to this compound:

  • Anti-Inflammatory Activities :

    • Thiazolo[3,2-a]pyrimidine derivatives demonstrated moderate anti-inflammatory activity in a study, suggesting the potential therapeutic applications of such compounds in treating inflammatory conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
  • Metabolism and Excretion :

    • Compounds structurally similar to the target molecule have been extensively studied for their metabolism and excretion profiles. Renzulli et al. (2011) detailed the disposition of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting its primary excretion via feces and the presence of slowly cleared metabolites (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
  • Antioxidative Activities :

    • Benzothiazole derivatives like TJ-1, TJ-2, and TJ-3 were studied for their antioxidative activities in high-fat-fed mice, indicating potential for therapeutic use in managing oxidative stress-related conditions (Hua Erbin, 2013).
  • Hypoglycemic Activity :

    • Girges (1994) synthesized 1,3,4-oxadiozole derivatives and evaluated their hypoglycemic effect, antimicrobial activity, and toxicity, identifying compounds that induced significant reduction in blood glucose levels (Girges, 1994).
  • Serotonin Receptor Antagonistic Activities :

    • A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, structurally related to the target compound, were synthesized and evaluated for their antagonistic activities against serotonin-3 receptors, indicating the potential use of similar compounds in neuropsychiatric treatments (Kuroita, Marubayashi, Sano, Kanzaki, Inaba, & Kawakita, 1996).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in greater detail. Given the biological activity associated with benzothiazoles and oxadiazoles, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c1-24-12-8-4-2-6-10(12)15-20-21-17(23-15)19-14(22)16-18-11-7-3-5-9-13(11)25-16/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLANCYUXBCHMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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